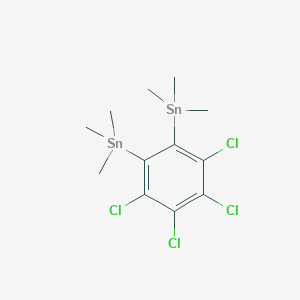

![molecular formula C6H3BrClNO3 B231374 [3.2.1]Propellane CAS No. 19074-25-0](/img/structure/B231374.png)

[3.2.1]Propellane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Propellane is a highly strained organic compound that consists of three cyclopropane rings fused in a propeller-like arrangement. It is a fascinating molecule due to its unusual structure and unique properties.

Wirkmechanismus

The mechanism of action of propellane is not well understood. However, it is believed that the high ring strain of propellane makes it highly reactive towards other molecules. It can undergo various chemical reactions, such as cycloadditions, rearrangements, and ring-opening reactions.

Biochemische Und Physiologische Effekte

There is limited information available on the biochemical and physiological effects of propellane. However, it is not used in any drug or medicinal applications.

Vorteile Und Einschränkungen Für Laborexperimente

Propellane has several advantages and limitations for lab experiments. Some of the advantages include:

1. It is a highly reactive and versatile building block for the synthesis of other strained organic compounds.

2. It can be used as a model system for studying the effects of ring strain on chemical reactivity.

3. It can be used as a probe for studying the properties of strained molecules.

Some of the limitations of propellane include:

1. It is challenging to synthesize due to its high ring strain.

2. It is highly reactive and unstable, making it difficult to handle.

3. It is not widely available and is relatively expensive.

Zukünftige Richtungen

There are several future directions for research on propellane. Some of these include:

1. Developing new methods for the synthesis of propellane.

2. Studying the effects of ring strain on chemical reactivity using propellane and other strained organic compounds.

3. Developing new applications for propellane in coordination chemistry and other fields.

4. Studying the biological activity of propellane and its derivatives.

Conclusion:

Propellane is a highly strained organic compound that has attracted significant attention from researchers due to its unique properties. It has been used in various scientific research applications, including as a building block for the synthesis of other strained organic compounds, as a ligand in coordination chemistry, and as a model system for studying the effects of ring strain on chemical reactivity. Although there is limited information available on the biochemical and physiological effects of propellane, it has several advantages and limitations for lab experiments. There are several future directions for research on propellane, including developing new methods for its synthesis and studying its biological activity.

Synthesemethoden

The synthesis of propellane is challenging due to its high ring strain. The first successful synthesis of propellane was reported in 1965 by P. von R. Schleyer and colleagues. They used a photochemical reaction to produce propellane from 1,3-cyclohexadiene. Since then, several other methods have been developed for the synthesis of propellane, including thermal rearrangement of bicyclo[1.1.0]butane derivatives, electrocyclization of triynes, and ring-closing metathesis of trienes.

Wissenschaftliche Forschungsanwendungen

Propellane has attracted significant attention from researchers due to its unique properties, such as high ring strain, high reactivity, and low stability. It has been used in various scientific research applications, including:

1. As a building block for the synthesis of other strained organic compounds.

2. As a ligand in coordination chemistry.

3. As a model system for studying the effects of ring strain on chemical reactivity.

4. As a probe for studying the properties of strained molecules.

Eigenschaften

CAS-Nummer |

19074-25-0 |

|---|---|

Produktname |

[3.2.1]Propellane |

Molekularformel |

C6H3BrClNO3 |

Molekulargewicht |

108.18 g/mol |

IUPAC-Name |

tricyclo[3.2.1.01,5]octane |

InChI |

InChI=1S/C8H12/c1-2-7-4-5-8(7,3-1)6-7/h1-6H2 |

InChI-Schlüssel |

FYWVNXHGOQXBTP-UHFFFAOYSA-N |

SMILES |

C1CC23CCC2(C1)C3 |

Kanonische SMILES |

C1CC23CCC2(C1)C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,7R,9S,11R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol](/img/structure/B231303.png)

![N-[2-(6,7-dimethoxyquinolin-2-yl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B231311.png)

![2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231327.png)

![4-[[(2-Methoxy-4-octadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231339.png)

![1-Ethoxy[1]benzothieno[3,2-c]pyridine](/img/structure/B231346.png)